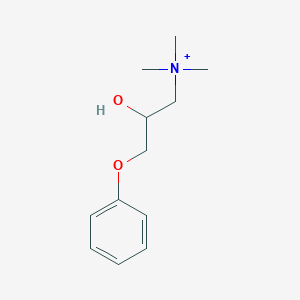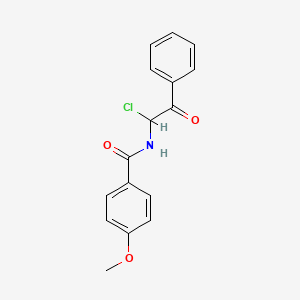![molecular formula C10H8F3N5O B15110253 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- CAS No. 874605-70-6](/img/structure/B15110253.png)
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which is further connected to the triazine core. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This three-component condensation reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrogen Bonding: The compound forms hydrogen bonds, which play a significant role in its crystal structure and stability.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The compound’s structure allows it to form stable complexes with various biological molecules, which can influence cellular processes and pathways . In anticancer research, the compound’s derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds in the triazine family:
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a phenyl group attached to the triazine ring, similar to the trifluoromethoxyphenyl derivative.
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have diaryl groups attached to the triazine ring and exhibit antiproliferative activity against cancer cells.
Propriétés
Numéro CAS |
874605-70-6 |
|---|---|
Formule moléculaire |
C10H8F3N5O |
Poids moléculaire |
271.20 g/mol |
Nom IUPAC |
2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)19-7-3-1-6(2-4-7)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) |
Clé InChI |
VQOSJNZMCDWLDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B15110171.png)

![N-butyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15110178.png)



![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B15110194.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15110202.png)

![2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15110235.png)


![(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine](/img/structure/B15110266.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110270.png)
